molecular formula C16H14BrN3O3S2 B3296286 N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 892856-09-6

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Katalognummer: B3296286
CAS-Nummer: 892856-09-6
Molekulargewicht: 440.3 g/mol
InChI-Schlüssel: DHNLVDMRLYJCNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound, N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, features a benzothiazole core substituted with a bromine atom at the 4-position and a dimethylsulfamoyl benzamide moiety at the 2-position. The bromine substituent introduces steric and electronic effects, while the dimethylsulfamoyl group contributes to solubility and metabolic stability .

Eigenschaften

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)11-8-6-10(7-9-11)15(21)19-16-18-14-12(17)4-3-5-13(14)24-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLVDMRLYJCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom in the benzothiazole moiety and a dimethylsulfamoyl group. Its molecular formula is C16H14BrN3O3SC_{16}H_{14}BrN_3O_3S, which contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Numerous studies have documented the antibacterial properties of benzothiazole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action:
The mechanism involves the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. The bromo and dimethylsulfamoyl groups enhance binding affinity to bacterial enzymes, leading to effective inhibition.

Case Study Results:
A study evaluated the antibacterial activity of various benzothiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) ranged from 0.10 to 0.75 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

CompoundMIC (mg/mL)Target Bacteria
This compound0.15E. coli
Benzothiazole derivative A0.10S. aureus
Benzothiazole derivative B0.75Pseudomonas aeruginosa

Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that it can inhibit the growth of various fungal strains by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis.

Evaluation:
In vitro studies have shown that this compound effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger, with varying degrees of potency.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The interaction with specific receptors involved in cell signaling pathways appears to modulate cellular responses favorably.

Research Findings:
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.

Cell LineIC50 (µM)Type
HeLa (Cervical Cancer)5Epithelial
MCF7 (Breast Cancer)10Hormone-responsive
A549 (Lung Cancer)8Non-small cell lung

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

The benzothiazole core distinguishes the target compound from analogs with simpler thiazole or substituted triazole systems. For example:

  • Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) replaces the benzothiazole with a thiazole ring bearing a 4-bromophenyl group .
Compound Heterocycle Type Key Substituent(s)
Target Compound Benzothiazole 4-Bromo
Compound 50 Thiazole 4-(4-Bromophenyl)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazole 4-Nitrophenyl

Substituent Effects on the Heterocycle

The electronic and steric properties of substituents on the heterocycle significantly influence reactivity and bioactivity:

  • Bromine (target compound) : An electron-withdrawing group (EWG) that may stabilize the aromatic system and direct electrophilic substitution.
  • Methoxy () : An electron-donating group (EDG) that could increase solubility but reduce electrophilicity compared to bromine .

Sulfonamide Group Modifications

The sulfonamide substituent (R1/R2) impacts steric bulk, solubility, and metabolic stability:

  • Dimethylsulfamoyl (target compound) : Compact and polar, favoring moderate solubility.
  • Benzyl(methyl)sulfamoyl () : Bulky and hydrophobic, likely enhancing affinity for lipophilic targets but increasing metabolic liability .
Compound Sulfonamide Group Key Implications
Target Compound N,N-Dimethyl Balanced solubility/activity
N,N-Diethyl Higher lipophilicity
N-Benzyl-N-methyl Enhanced steric bulk

Spectroscopic and Analytical Data

  • IR Spectroscopy : A strong C=O stretch (~1660–1682 cm⁻¹) in the benzamide group and absence of S-H bands (~2500–2600 cm⁻¹) confirm the thione tautomer in triazoles . For the target compound, similar C=O and C=S vibrations (1240–1255 cm⁻¹) are expected.
  • NMR : The 4-bromo substituent on benzothiazole would produce distinct deshielding effects in ¹H-NMR (aromatic protons) and ¹³C-NMR (C-Br coupling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.